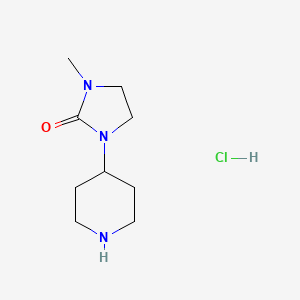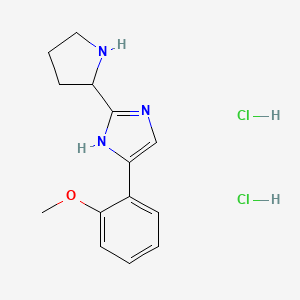
1-(3-methoxyphenyl)-1H-1,2,4-triazole
Descripción general
Descripción
1-(3-methoxyphenyl)-1H-1,2,4-triazole, also known as MPT, is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in recent years due to its potential applications in several scientific research fields.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(3-methoxyphenyl)-1H-1,2,4-triazole and its derivatives have been synthesized and structurally analyzed in various studies. For instance, the crystal structure of a related compound, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropyl alcohol, was investigated, demonstrating its orthorhombic space group and molecular dimensions (Xu Liang, 2009).
Biological Activities
1,2,4-Triazole derivatives show a range of biological activities. For example, certain 1,5-disubstituted 1,2,3-triazoles synthesized via metal-free multi-component reactions exhibited antibacterial and antifungal activities (V. Vo, 2020). Similarly, the antifungal activity of N-bridged heterocycles derived from 3-(3-bromo-4-methoxyphenyl)-4-amino-5-mercapto-1,2,4-triazole was observed (B. S. Holla et al., 1996).
Corrosion Inhibition
The use of 1,2,4-triazole derivatives in corrosion control has been explored. A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole showed its effectiveness in inhibiting mild steel corrosion in hydrochloric acid medium, achieving up to 98% inhibition efficiency (F. Bentiss et al., 2009).
Chemical Synthesis and Modifications
Research into the synthesis of various 1,2,4-triazole derivatives for potential pharmacological applications has been conducted. This includes the synthesis of 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles and their iminoethers, indicating potential antitumor, antiinflammatory, and antioxidant activities (Yu. G. Sameluk & A. Kaplaushenko, 2015).
Antimicrobial and Antiproliferative Activities
Several 1,2,4-triazole derivatives have been synthesized and evaluated for antimicrobial and antiproliferative activities. For instance, the antifungal activity of 1,2,4-triazoles against Candida albicans was noted (S. Massa et al., 1992). Additionally, new 2-(2-bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles showed promising antiproliferative activity (B. Narayana et al., 2010).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-4-2-3-8(5-9)12-7-10-6-11-12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXYBZJWRMTUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-1H-1,2,4-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)

![N-[4-ethoxy-3-(hydroxymethyl)phenyl]prop-2-enamide](/img/structure/B1423358.png)

![Methyl 2-{4-hydroxy-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1423361.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)



![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)


